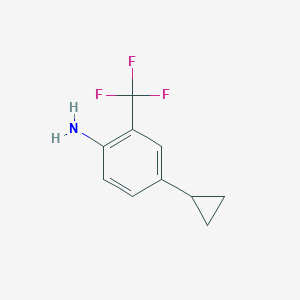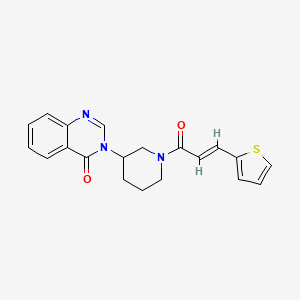
(E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound has been found to possess a wide range of biological activities, including anticancer, antifungal, and antibacterial properties.
Wissenschaftliche Forschungsanwendungen
Synthetic Pathways and Derivatives Development Research has focused on developing efficient synthetic pathways for related heterocyclic systems, including quinazolinone derivatives, for potential pharmaceutical applications. For example, Annapurna and Jalapathi (2014) described the synthesis of new heterocyclic systems through reactions involving quinolinone derivatives, highlighting the potential for creating compounds with anti-inflammatory activity (Annapurna & Jalapathi, 2014). Similarly, research by Amr, Maigali, and Abdulla (2008) into substituted pyridine derivatives from citrazinic acid underscores the compound's relevance in synthesizing derivatives with analgesic and antiparkinsonian activities (Amr, Maigali, & Abdulla, 2008).
Anticancer Potential Quinazolinone derivatives have been studied for their potential as anticancer agents. Rodrigues et al. (2012) evaluated new quinolinyl acrylate derivatives against human prostate cancer cells, indicating the multi-target efficacy of such derivatives against cancer cells (Rodrigues et al., 2012). The study suggested the potential therapeutic usefulness of quinolinyl derivatives in treating human prostate cancer.
Antihypertensive Activity Research into piperidine derivatives with a quinazoline ring system has indicated potential antihypertensive effects. Takai et al. (1986) prepared a series of such derivatives, showing significant hypotension effects in the spontaneously hypertensive rat model (Takai et al., 1986). This highlights the potential for developing antihypertensive medications from quinazolinone derivatives.
Antimicrobial and Antifungal Activities Quinazolinone derivatives have also been investigated for their antimicrobial and antifungal properties. Patel et al. (2012) synthesized a series of thiazolidinone derivatives showing significant antimicrobial activity against various bacteria and fungi, showcasing the compound's relevance in developing new antimicrobial agents (Patel et al., 2012).
Anticonvulsant Properties Misra, Pandey, and Dua (1978) explored the anticonvulsant activities of 2,3-disubstituted quinazolones, demonstrating significant activity against pentylenetetrazol-induced seizures. This research opens the possibility of developing anticonvulsant drugs from related quinazolinone derivatives (Misra, Pandey, & Dua, 1978).
Eigenschaften
IUPAC Name |
3-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c24-19(10-9-16-6-4-12-26-16)22-11-3-5-15(13-22)23-14-21-18-8-2-1-7-17(18)20(23)25/h1-2,4,6-10,12,14-15H,3,5,11,13H2/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZHSEDMBVHEOP-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C=CC2=CC=CS2)N3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C(=O)/C=C/C2=CC=CS2)N3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-methylphenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide](/img/structure/B2709965.png)
![N-[(2-methoxyphenyl)methyl]-4-thiophen-2-yloxane-4-carboxamide](/img/structure/B2709968.png)
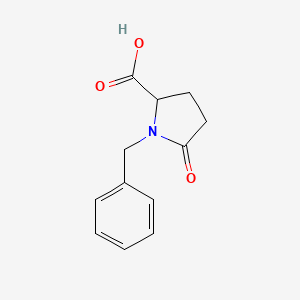
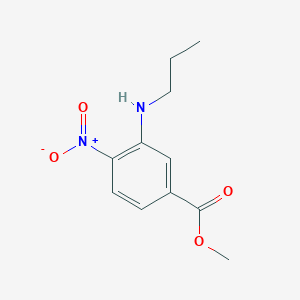


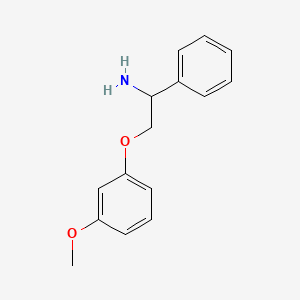




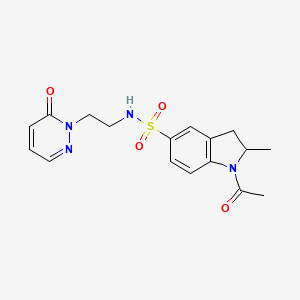
![3-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2709983.png)
